4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylbenzamide
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Overview
Description
4-fluoro-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylbenzamide is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylbenzamide typically involves multiple steps. One common method starts with the preparation of the spiro[1,3-benzodioxole-2,1’-cyclopentane] core, which can be synthesized from catechol and disubstituted halomethanes . The fluorination step can be achieved using Selectfluor or other fluorinating agents . The final step involves the coupling of the spirocyclic intermediate with 4-fluorobenzoyl chloride under basic conditions to form the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-fluoro-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylbenzamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The fluorine atom enhances its binding affinity and selectivity by forming strong interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ylbenzenesulfonamide: Similar spirocyclic structure but with a sulfonamide group instead of a benzamide group.
Spiropyrans: Compounds with a spirocyclic structure that exhibit photochromic properties.
Uniqueness
4-fluoro-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylbenzamide is unique due to its specific combination of a spirocyclic core, a fluorine atom, and a benzamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H16FNO3 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylbenzamide |
InChI |
InChI=1S/C18H16FNO3/c19-13-5-3-12(4-6-13)17(21)20-14-7-8-15-16(11-14)23-18(22-15)9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,20,21) |
InChI Key |
ZJPVJLAPGPPXRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)OC3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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